molecular formula C14H14BrN5O B2522670 5-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide CAS No. 2379950-74-8

5-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide

Cat. No.: B2522670
CAS No.: 2379950-74-8
M. Wt: 348.204
InChI Key: RIXSTPNTSHRPKO-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a bromine atom, a pyrazine ring, an azetidine ring, and a pyridine ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The presence of multiple ring structures allows for cyclization reactions to form new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide lies in its combination of multiple heterocyclic rings and functional groups, providing a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

5-bromo-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O/c1-19(14(21)10-4-11(15)6-17-5-10)12-8-20(9-12)13-7-16-2-3-18-13/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXSTPNTSHRPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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